Unii-56DL1J49LR
描述
PEN-866 是一种新型的小分子药物偶联物,专为靶向癌症治疗而设计。 它是一种热休克蛋白 90 (HSP90) 抑制剂和 SN-38 的偶联物,SN-38 是拓扑异构酶 I 抑制剂伊立替康的活性代谢产物 。 该化合物经过专门设计,可在肿瘤细胞中积累,并在肿瘤微环境中释放其细胞毒性载荷 SN-38 .
准备方法
合成路线和反应条件
PEN-866 的合成涉及通过可裂解连接体将 HSP90 抑制剂与 SN-38 偶联。该过程通常包括以下步骤:
HSP90 抑制剂的合成: HSP90 抑制剂通过一系列有机反应合成,包括酰胺键形成和环化。
SN-38 的合成: SN-38 通过水解从伊立替康衍生而来。
工业生产方法
PEN-866 的工业生产遵循类似的合成路线,但规模扩大以满足生产需求。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效 .
化学反应分析
反应类型
PEN-866 经历了几种类型的化学反应,包括:
常用试剂和条件
水解: 这种反应在肿瘤微环境中在生理条件下发生。
结合反应: 这些反应在 HSP90 存在下在生理条件下发生.
形成的主要产物
SN-38: PEN-866 水解后释放的主要细胞毒剂.
科学研究应用
PEN-866 在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:
作用机制
PEN-866 通过靶向机制发挥作用:
与 HSP90 结合: PEN-866 中的 HSP90 抑制剂成分与 HSP90 蛋白结合,HSP90 蛋白在肿瘤细胞中过表达.
在肿瘤细胞中积累: 该结合促进了 PEN-866 在肿瘤细胞中的积累.
SN-38 的释放: 在肿瘤微环境中,酯键被裂解,释放 SN-38.
细胞毒性作用: SN-38 抑制拓扑异构酶 I,导致肿瘤细胞中 DNA 损伤和细胞死亡.
相似化合物的比较
PEN-866 因其双重靶向机制和可裂解连接体而与其他类似化合物相比具有独特性:
SN-38: 虽然 SN-38 本身是一种有效的拓扑异构酶 I 抑制剂,但其全身毒性限制了其使用。
伊立替康: 伊立替康是 SN-38 的前药,但缺乏 PEN-866 的靶向递送机制.
其他 HSP90 抑制剂: PEN-866 将 HSP90 抑制的益处与靶向药物递送相结合,使其在肿瘤特异性积累方面更有效.
类似化合物包括:
SN-38: 伊立替康的活性代谢产物。
伊立替康: 拓扑异构酶 I 抑制剂前药。
其他 HSP90 抑制剂: 抑制 HSP90 但没有 PEN-866 的靶向递送机制的化合物.
属性
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-[2-[5-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]indol-1-yl]ethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H49N7O9/c1-5-31-33-20-30(8-9-38(33)50-43-35(31)24-55-40(43)22-37-36(45(55)59)25-64-46(60)49(37,63)6-2)65-48(62)54-16-12-27(13-17-54)11-15-53-18-14-28-19-29(7-10-39(28)53)56-44(51-52-47(56)61)34-21-32(26(3)4)41(57)23-42(34)58/h7-10,14,18-23,26-27,57-58,63H,5-6,11-13,15-17,24-25H2,1-4H3,(H,52,61)/t49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPZAEAYDWMVJO-GGCSAXROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)CCN7C=CC8=C7C=CC(=C8)N9C(=NNC9=O)C1=CC(=C(C=C1O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)CCN7C=CC8=C7C=CC(=C8)N9C(=NNC9=O)C1=CC(=C(C=C1O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H49N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1472614-83-7 | |
Record name | PEN-866 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1472614837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PEN-866 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LOCNARTECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56DL1J49LR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。